PKH 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C59H97IN2 |

|---|---|

Poids moléculaire |

961.3 g/mol |

Nom IUPAC |

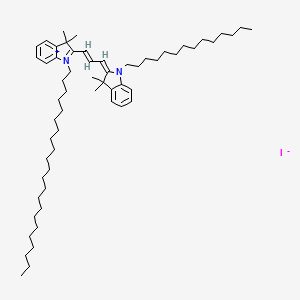

2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide |

InChI |

InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-42-51-61-55-47-40-38-45-53(55)59(5,6)57(61)49-43-48-56-58(3,4)52-44-37-39-46-54(52)60(56)50-41-35-33-31-29-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |

Clé InChI |

XOOOYQALQHJRCY-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCCCCCCCCCC)(C)C.[I-] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCCCCCCCCCCCC)(C)C.[I-] |

Origine du produit |

United States |

Foundational & Exploratory

what is PKH26 dye used for in research

An In-Depth Technical Guide to PKH26 Dye in Research

Introduction

PKH26 is a bright, red-orange fluorescent, lipophilic dye widely employed in biological research for labeling and tracking cells and other membrane-containing particles.[1][2] Its utility stems from its ability to stably and non-covalently incorporate into the lipid bilayer of cell membranes with minimal impact on cell viability and function when used at optimal concentrations.[3][4] The dye's long aliphatic tails anchor it within the membrane, providing a stable tag that is well-retained for extended periods, making it an invaluable tool for long-term studies both in vitro and in vivo.[2][3][5] This guide provides a comprehensive overview of PKH26's mechanism, core applications, experimental protocols, and critical considerations for its use in a research setting.

Mechanism of Action

The labeling mechanism of PKH26 is a rapid process based on selective partitioning.[2] The dye features a fluorescent polar head group and two long aliphatic hydrocarbon tails.[6][7] When cells suspended in a special iso-osmotic, salt-free diluent (Diluent C) are mixed with the dye solution, the lipophilic tails of the PKH26 molecules rapidly intercalate into hydrophobic regions of the plasma membrane.[2][6][8] This process is nearly instantaneous and results in stable, uniform labeling, leaving the fluorogenic moiety exposed near the cell surface.[2][6] Because the labeling is confined to the lipid bilayer, it does not typically interfere with cell surface proteins or overall cellular function.[4]

Caption: Mechanism of PKH26 intercalation into the cell membrane lipid bilayer.

Core Applications in Research

PKH26's stable membrane labeling makes it suitable for a variety of research applications.

-

Long-Term Cell Tracking: The exceptional stability of PKH26, with a reported half-life exceeding 100 days in certain cells, makes it ideal for long-term cell fate and migration studies.[2][3][5] It is frequently used to track transplanted stem cells, immune cells, or tumor cells in vivo to monitor their distribution, homing, and persistence.[4][9][10]

-

Cell Proliferation Assays (Dye Dilution): PKH26 provides a reliable method for monitoring cell division.[3][11] When a PKH26-labeled cell divides, the dye is distributed approximately equally between the two daughter cells.[11] Consequently, each successive generation in a proliferating cell population exhibits half the fluorescence intensity of its parent. This dye dilution can be quantified using flow cytometry to determine the number of divisions a cell has undergone.[6][11]

-

Extracellular Vesicle (EV) and Exosome Labeling: The lipophilic nature of PKH26 allows it to efficiently label the membranes of EVs, including exosomes.[3][12][13] This enables researchers to track the biodistribution of EVs and study their uptake by recipient cells in vitro and in vivo.[13][14]

-

Cell-Cell Interaction Studies: The dye can be used to label one population of cells before co-culturing them with an unlabeled population, allowing for the study of phenomena like phagocytosis, cytotoxicity, or cell fusion.[2][3]

Quantitative Data Summary

Quantitative parameters are crucial for the successful application of PKH26. The data below is compiled from various sources to provide a reference for experimental design.

Table 1: Spectroscopic Properties and Stability

| Parameter | Value | Reference(s) |

|---|---|---|

| Excitation Wavelength (λex) | 551 nm | [1][13][15] |

| Emission Wavelength (λem) | 567 nm | [1][13][15] |

| Common Detection Channel | Rhodamine or Phycoerythrin (PE) | [2][13] |

| In Vivo Half-Life (Rabbit RBCs) | > 100 days |[2][3][5] |

Table 2: Recommended Staining Parameters for Different Cell Types

| Cell Type / Application | Recommended PKH26 Concentration | Incubation Time | Reference(s) |

|---|---|---|---|

| General Cell Labeling | 2 - 10 µM | 1 - 5 minutes | [1][6] |

| Sheep Adipose-Derived Stem Cells (ADSCs) | 2 µM | Not specified | [9] |

| Sheep Bone Marrow Stromal Cells (BMSCs) | 8 µM | Not specified | [9] |

| Extracellular Vesicles (EVs) | Approx. 6 µL of 1mM stock per 1 mL Diluent C | 5 minutes | [13] |

| Chemoresistant Leukemic Sublines | Not specified (dye dilution method) | Not specified |[11] |

Detailed Experimental Protocols

Successful labeling requires careful adherence to established protocols to ensure cell viability and uniform staining.

Protocol 1: General Cell Membrane Labeling

This protocol is a generalized procedure for labeling either suspension or adherent cells.

Materials:

-

PKH26 Red Fluorescent Cell Linker Kit (containing PKH26 dye and Diluent C)

-

Cells of interest

-

Complete culture medium (with serum or protein)

-

Serum-free medium or buffer (e.g., PBS)

-

Polypropylene conical tubes

Methodology:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, detach using trypsin or another non-enzymatic method.

-

Washing: Wash cells once with serum-free medium to remove any residual serum proteins, which can bind to the dye and reduce labeling efficiency.[6] Centrifuge at 400 x g for 5 minutes.

-

Cell Resuspension: Carefully aspirate the supernatant, leaving a minimal volume (<25 µL). Resuspend the cell pellet in 1 mL of Diluent C to create a 2x Cell Suspension. The target concentration is typically 2 x 10⁷ cells/mL.[16]

-

Dye Preparation: Immediately before use, prepare a 2x Dye Solution by diluting the PKH26 ethanolic stock into 1 mL of Diluent C. A common final concentration is 4 µM, so a 2x solution of 8 µM would be prepared.

-

Staining: Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution and immediately mix by pipetting.[6][16] This ensures homogeneous staining. Do not add the concentrated dye directly to the cells.[16]

-

Incubation: Incubate the cell/dye mixture at room temperature (20-25°C) for 1 to 5 minutes, with periodic gentle mixing.[16]

-

Stopping the Reaction: Stop the staining process by adding an equal volume (2 mL) of complete culture medium (containing at least 1% protein/serum). Incubate for 1 minute.

-

Final Washes: Pellet the labeled cells by centrifugation. Wash the cells at least three times with complete culture medium to remove any unbound dye.

-

Analysis: The cells are now labeled and ready for downstream applications, such as flow cytometry, fluorescence microscopy, or in vivo injection.

Caption: Experimental workflow for general PKH26 cell labeling.

Protocol 2: Extracellular Vesicle (EV) Labeling

Methodology:

-

EV Isolation: Isolate EVs using a standard protocol (e.g., ultracentrifugation, size exclusion chromatography).

-

Resuspension: Resuspend the EV pellet in 1 mL of Diluent C.

-

Dye Preparation and Staining: Prepare the PKH26 dye solution in a separate tube of Diluent C. Combine the EV suspension with the dye solution and incubate for 5 minutes.[13]

-

Quenching: Stop the reaction by adding a protein-containing solution, such as 10% BSA or serum.[13]

-

Purification: It is critical to remove unbound dye and dye aggregates. This can be achieved by ultracentrifugation, often using a sucrose (B13894) cushion or gradient to separate labeled EVs from dye nanoparticles.[8][13]

-

Final Wash: Wash the purified, labeled EVs in PBS or another appropriate buffer before use.

Critical Considerations and Limitations

While PKH26 is a powerful tool, researchers must be aware of its limitations to avoid data misinterpretation.

-

Dye Aggregates/Nanoparticles: PKH26 is poorly soluble in aqueous solutions and can form fluorescent nanoparticles or micelles, particularly when staining EVs where the ratio of dye to lipid is high.[8][17] These aggregates can be similar in size to EVs and can be taken up by cells, leading to false-positive signals.[8] Proper controls (dye solution without cells/EVs) and post-staining purification steps are essential.[17]

-

Dye Transfer: Although PKH26 demonstrates stable membrane incorporation, some studies suggest that membrane fragments from labeled cells that die can be taken up by unlabeled bystander cells, causing them to become fluorescent.[18] This potential for transfer should be considered when interpreting results from mixed cell populations or in vivo studies.

-

Phototoxicity: Like many fluorescent dyes, PKH26 can be phototoxic. When labeled cells are exposed to high-intensity excitation light for prolonged periods, it can lead to the generation of reactive oxygen species and subsequent cell death.[19] To mitigate this, light exposure should be minimized during fluorescence microscopy.

-

Effect on EV Size: The process of labeling EVs with lipophilic dyes like PKH26 has been shown to cause a significant increase in the measured particle size, potentially due to dye-induced vesicle fusion or aggregation.[7][12] This alteration could affect the biological behavior and uptake of the EVs.

Caption: Principle of dye dilution for cell proliferation analysis using PKH26.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKH Linker Kits for Fluorescent Cell Labeling [merckmillipore.com]

- 3. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]

- 4. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abpbio.com [abpbio.com]

- 6. immunologicalsciences.com [immunologicalsciences.com]

- 7. biorxiv.org [biorxiv.org]

- 8. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. PKH26 probe in the study of the proliferation of chemoresistant leukemic sublines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Exosome Red Fluorescent Labeling Dye (PKH26) - Lifeasible [lifeasible.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Non-Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line. | Systems Biology Research Group [systemsbiology.ucsd.edu]

PKH26: A Comprehensive Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent membrane dye, PKH26. It details its core spectral and physicochemical properties, provides standardized experimental protocols for its use in cell and exosome labeling, and addresses potential technical challenges and troubleshooting strategies. This guide is intended to equip researchers with the necessary information to effectively utilize PKH26 in their experimental workflows.

Core Properties of PKH26

PKH26 is a lipophilic, red-emitting fluorescent dye that intercalates into the lipid bilayer of cell membranes. Its long aliphatic tails allow for stable, long-term labeling with minimal impact on cell viability and function when used at optimal concentrations. This stability makes it an ideal candidate for a variety of applications, including cell tracking, proliferation studies, and the labeling of extracellular vesicles.

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative properties of the PKH26 fluorescent dye.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 551 nm | [1][2][3] |

| Emission Maximum (λem) | 567 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 133,200 L·mol⁻¹·cm⁻¹ | N/A |

| Fluorescence Quantum Yield (Φ) | 0.40 | N/A |

| In Vivo Half-Life | > 100 days |

Experimental Protocols

Accurate and reproducible results with PKH26 hinge on meticulous adherence to optimized labeling protocols. Below are detailed methodologies for labeling suspension cells, adherent cells, and exosomes. It is crucial to note that optimal dye and cell concentrations may vary depending on the cell type and specific experimental goals.

General Staining Principle

The fundamental principle of PKH26 labeling involves the preparation of a dye-diluent solution and a cell suspension in the same diluent, followed by rapid mixing. The staining is quenched by the addition of a protein-containing solution, typically fetal bovine serum (FBS), which binds excess dye.

Protocol 1: Labeling of Suspension Cells

This protocol is suitable for non-adherent cell types such as lymphocytes or hematopoietic stem cells.

-

Cell Preparation:

-

Wash cells once with a serum-free medium to remove any residual proteins.

-

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

-

Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.

-

Prepare a 2X cell suspension by resuspending the cell pellet in 1 mL of Diluent C. Gently pipette to ensure a single-cell suspension.

-

-

Dye Preparation:

-

Immediately before use, prepare a 2X PKH26 dye solution by adding the appropriate volume of the ethanolic dye stock to 1 mL of Diluent C. A final staining concentration of 2-10 µM is a good starting point.

-

-

Staining:

-

Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by pipetting.

-

Incubate the cell/dye mixture for 1 to 5 minutes at room temperature with periodic gentle mixing.

-

-

Stopping the Reaction:

-

Stop the staining by adding an equal volume (2 mL) of serum or a protein-containing solution (e.g., complete medium with at least 10% FBS).

-

Incubate for 1 minute to allow the serum to bind excess dye.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 10 minutes.

-

Wash the cell pellet at least three times with complete culture medium to remove any unbound dye.

-

Protocol 2: Labeling of Adherent Cells

For optimal and homogenous staining, it is recommended to detach adherent cells and label them in suspension.

-

Cell Preparation:

-

Detach adherent cells using a suitable method (e.g., trypsin-EDTA).

-

Follow the same cell preparation steps as outlined in Protocol 1 for suspension cells.

-

-

Dye Preparation, Staining, Stopping, and Washing:

-

Follow steps 2 through 5 as described in Protocol 1.

-

-

Re-plating:

-

After the final wash, resuspend the labeled cells in the appropriate culture medium and re-plate them for subsequent experiments.

-

Protocol 3: Labeling of Exosomes

This protocol is adapted for the labeling of smaller membrane vesicles.

-

Preparation:

-

Adjust the exosome suspension to a volume of 1 mL using Diluent C.

-

Prepare a working solution of PKH26 dye. For example, add 9 µL of 96% ethanol (B145695) to 1 µL of 1 mM PKH26 stock solution.[4]

-

-

Staining:

-

Quenching and Purification:

-

Washing:

-

Resuspend the exosome pellet in PBS and use a suitable method, such as an ultrafiltration column, to remove any remaining unbound dye.[4]

-

Advantages, Limitations, and Troubleshooting

While PKH26 is a robust tool, understanding its advantages and potential limitations is crucial for successful experimental design and data interpretation.

Advantages:

-

Stable and Long-Term Labeling: The dye exhibits a long in vivo half-life, making it suitable for long-term cell tracking studies.

-

High Fluorescence Intensity: PKH26 provides a bright signal, allowing for easy detection.

-

Minimal Cytotoxicity: When used at appropriate concentrations, PKH26 has a low impact on cell viability and function.[5]

-

Versatility: It can be used to label a wide variety of cell types and membrane vesicles.[6]

Limitations and Potential Artifacts:

-

Dye Transfer: Although generally stable, there have been reports of PKH26 transfer from labeled to unlabeled cells, particularly from the debris of dead labeled cells.[5] This can be a confounding factor in co-culture experiments.

-

Formation of Aggregates: The dye can form micelles or aggregates, especially in the presence of salts and in the absence of protein.[2][7] These aggregates can be taken up by cells, leading to false-positive signals.

-

Phototoxicity: Like many fluorescent dyes, PKH26 can be phototoxic upon prolonged exposure to excitation light, which can affect cell viability.

-

Heterogeneous Staining: Improper mixing during the staining procedure can lead to non-uniform cell labeling.[8]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Staining Intensity | - Insufficient dye concentration. - Presence of serum during labeling. - Dye aggregation due to salts. | - Increase dye concentration. - Ensure cells are washed with serum-free medium before labeling.[2][8] - Minimize residual buffer before resuspending cells in Diluent C.[2][8] |

| High Cell Death | - Dye concentration is too high. - Prolonged exposure to the dye. | - Titrate the dye concentration to find the optimal balance between signal and viability. - Limit the incubation time to 1-5 minutes.[2] |

| Heterogeneous Staining | - Inadequate mixing of cells and dye. | - Ensure rapid and thorough mixing of the 2X cell and 2X dye solutions.[8] |

| Cell Clumping | - Poor initial cell viability. - Incomplete dispersion of adherent cells. | - Use a healthy, single-cell suspension for labeling. Consider using DNase if clumping is an issue.[2] |

| Dye Transfer in Co-culture | - Carryover of unbound dye aggregates. | - Ensure the staining reaction is stopped with a protein-containing solution. - Perform thorough washing steps after labeling.[2] - Consider culturing labeled cells for a period before co-culture to allow for the removal of any loosely bound dye.[2] |

Applications in Drug Development

The properties of PKH26 make it a valuable tool in various stages of drug development:

-

Cell-Based Therapies: Tracking the fate and migration of transplanted therapeutic cells (e.g., stem cells, CAR-T cells) in vivo.

-

Drug Delivery Systems: Labeling and tracking of drug-loaded nanoparticles, liposomes, or exosomes to study their biodistribution and cellular uptake.

-

Immunology and Oncology: Monitoring cell-cell interactions, such as immune cell-mediated killing of cancer cells, and studying cell proliferation in response to therapeutic agents.

Conclusion

PKH26 is a powerful and versatile fluorescent dye for long-term cell and vesicle labeling. By understanding its fundamental properties and adhering to optimized protocols, researchers can effectively leverage this tool for a wide range of applications in basic research and drug development. Careful consideration of its potential limitations, such as dye transfer and aggregation, and the implementation of appropriate controls are essential for generating accurate and reliable data.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immunologicalsciences.com [immunologicalsciences.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

PKH26 In Vivo Stability and Half-Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH26 is a lipophilic, red fluorescent dye widely utilized for long-term in vivo cell tracking and proliferation studies. Its stable incorporation into the cell membrane, characterized by a long aliphatic tail, allows for the monitoring of labeled cells over extended periods. This technical guide provides an in-depth analysis of the in vivo stability and half-life of PKH26, presenting quantitative data, experimental methodologies, and key considerations for its application in research and drug development.

Quantitative Data Summary

The in vivo persistence of PKH26 is a critical factor for long-term cell tracking studies. The following tables summarize the reported stability and tracking durations of PKH26 across various in vivo models and cell types.

| Parameter | Reported Value | Cell Type | Animal Model | Citation |

| In Vivo Half-Life | > 100 days | Rabbit Red Blood Cells | Rabbit | [1] |

| In Vivo Half-Life | 10-12 days (Expected for PKH67, a related dye with a shorter aliphatic tail) | Not specified | Not specified |

| Study Focus | Cell Type | Animal Model | Tracking Duration | Key Findings | Citation |

| Long-term Cell Tracking | Human Hepatic Progenitors | Chronic Liver Disease SCID Mice | Up to 80 days | DiD (a similar lipophilic dye) labeling enabled non-invasive tracking. | [2] |

| Endothelial Cell Tracking | Canine Endothelial Cells | Rat | 60 days | 8% of the label remained in skeletal muscle capillaries after 60 days. | [3] |

| Osteoblast Tracking | Primary Osteoblasts | Wistar Rat (calvarial defects) | 14 days (in vitro), up to 12 weeks (in vivo) | The dye was cytocompatible and effective for monitoring cell behavior. | [4] |

| Cancer Stem Cell Tracking | Human Ovarian Cancer Cells | NOD/SCID Mice | 3 and 6 weeks | PKH26 retention was used to identify quiescent cancer stem cells. | |

| Exosome Tracking | Mesenchymal Stem Cell-derived Exosomes | Mouse | 24 hours | Higher accumulation of sEVs was observed in the spleen. | [5] |

| Dye Transfer Study | Adipose-derived Stem Cells | Rat | 7 days | PKH26 from labeled cell debris can transfer to host cells and tissues. | [6][7] |

Experimental Protocols and Methodologies

Accurate assessment of PKH26 stability and reliable cell tracking depend on meticulous experimental design and execution. Below are generalized protocols for cell labeling and in vivo tracking.

PKH26 Cell Labeling Protocol

A standard protocol for labeling cells with PKH26 involves the following steps. Optimization of dye and cell concentrations is crucial to ensure bright, uniform labeling without compromising cell viability.[8]

In Vivo Cell Tracking and Stability Assessment

Following labeling, cells are introduced into the animal model. The stability of the PKH26 label is then monitored over time.

Key Considerations and Potential Artifacts

While PKH26 is a robust tool, researchers must be aware of potential limitations and artifacts that can influence data interpretation.

Dye Transfer

A significant consideration is the potential for PKH26 to transfer from labeled to unlabeled cells, both in vitro and in vivo.[6] This can occur through the shedding of labeled membrane fragments from dying cells, which are then taken up by other cells, including host cells.[6][7] This phenomenon can lead to an overestimation of the number and distribution of the originally labeled cell population.

Cell Proliferation and Dye Dilution

For proliferating cell populations, the fluorescence intensity of PKH26 will be halved with each cell division. This property is often exploited to track cell division cycles. However, for long-term tracking of a stable cell population, this dilution effect can lead to the signal falling below the limit of detection. In non-dividing cells, the fluorescence intensity is generally stable for extended periods.

Conclusion

PKH26 remains a valuable tool for long-term in vivo cell tracking due to its exceptional stability, with a reported half-life exceeding 100 days.[1] Its application has been demonstrated in a variety of animal models for tracking periods of up to 80 days.[2] However, researchers must employ rigorous labeling protocols and be cognizant of potential artifacts such as dye transfer to ensure accurate data interpretation.[6][7] Careful experimental design, including appropriate controls, is paramount for leveraging the full potential of PKH26 in preclinical research and the development of cell-based therapies.

References

- 1. abpbio.com [abpbio.com]

- 2. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKH26 and 125I-PKH95: characterization and efficacy as labels for in vitro and in vivo endothelial cell localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

PKH26: A Comprehensive Technical Guide for Cellular Labeling and Tracking

An in-depth guide for researchers, scientists, and drug development professionals on the core principles and applications of the lipophilic fluorescent dye, PKH26.

PKH26 is a versatile, red-orange fluorescent dye widely utilized for the stable, long-term labeling of cell membranes. Its lipophilic nature allows it to intercalate into the lipid bilayer of cells, providing a robust tool for a variety of applications in biological research, including in vitro and in vivo cell tracking, cell proliferation studies, and the monitoring of cellular interactions. This guide provides a detailed overview of PKH26's properties, experimental protocols, and key applications.

Core Properties and Characteristics

PKH26's utility stems from its distinct spectral properties and stable association with cell membranes. The dye possesses long aliphatic tails that anchor it within the lipid bilayer, ensuring minimal leakage and transfer between cells, a critical feature for long-term studies.[1][2] The fluorescence of PKH26 is independent of pH within physiological ranges.[2]

Spectral Properties

| Property | Wavelength (nm) |

| Excitation (Ex) | 551 |

| Emission (Em) | 567 |

Table 1: Spectral characteristics of PKH26.[3]

Stability and Toxicity

PKH26 exhibits remarkable stability, with a reported half-life exceeding 100 days in labeled rabbit red blood cells, making it highly suitable for long-term in vivo cell tracking.[4][5] Studies have shown that at optimal concentrations, PKH26 does not significantly impact cell viability or proliferation.[6][7] However, it is crucial to note that phototoxicity can occur upon exposure to excitation light.[8] One study demonstrated that over 60% of human hematopoietic KG1a progenitor cells stained with 5 µM PKH26 died after 5 minutes of continuous light exposure.[8] Therefore, minimizing exposure to excitation light during fluorescence microscopy is essential.

Some studies have indicated that PKH26 can potentially transfer between cells, particularly from the debris of labeled dead cells to unlabeled cells, which could lead to false-positive signals.[6][7][9] This is an important consideration when interpreting results, especially in environments with significant cell death.

Mechanism of Action

The labeling mechanism of PKH26 is a physical process based on its lipophilic properties. The dye's long aliphatic tails partition into the lipid regions of the cell membrane.[1] This process is rapid and results in stable, uniform labeling of the cell surface.[10] Because the labeling is not dependent on cell surface proteins, it is a generally applicable method for a wide variety of cell types.[11]

Experimental Protocols

The following provides a detailed methodology for general cell membrane labeling using PKH26. Optimization of cell and dye concentrations is recommended for each cell type and experimental setup to ensure bright, uniform staining with minimal impact on cell viability.[1]

Materials

-

PKH26 ethanolic dye solution

-

Diluent C (iso-osmotic, aqueous solution)[2]

-

Cells in suspension

-

Serum-free medium or buffer

-

Complete culture medium containing serum

-

Conical bottom polypropylene (B1209903) tubes

-

Centrifuge

Stock and Working Solution Preparation

-

PKH26 Stock Solution: Dissolve 1 mg of PKH26 in 1 mL of DMSO to create a 1 mM stock solution. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

-

2X Dye Solution: Immediately before use, dilute the PKH26 stock solution in Diluent C. The final concentration in the staining mixture should be optimized, but a common starting point is a 2X concentration of 4 x 10⁻⁶ M.[2][6]

Staining Procedure for Suspension Cells

-

Cell Preparation: Start with a single-cell suspension. Wash the cells once with serum-free medium to remove any residual serum proteins and lipids that could bind to the dye.[1][12] Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[1][2]

-

Resuspension: Carefully aspirate the supernatant, leaving no more than 25 µL.[1][2] Resuspend the cell pellet in Diluent C to create a 2X cell suspension (e.g., 2 x 10⁷ cells/mL).[2]

-

Labeling: Rapidly add an equal volume of the 2X Dye Solution to the 2X cell suspension. Mix thoroughly by pipetting.[2] The final concentration of cells and dye will be 1X (e.g., 1 x 10⁷ cells/mL and 2 x 10⁻⁶ M PKH26).[2]

-

Incubation: Incubate the cell/dye suspension at room temperature (20-25°C) for 1 to 5 minutes with periodic mixing.[1] Staining is nearly instantaneous.[2][12]

-

Stopping the Reaction: Add an equal volume of serum (e.g., fetal bovine serum) or complete culture medium to the staining mixture to stop the labeling reaction. Incubate for 1 minute.[12]

-

Washing: Centrifuge the labeled cells at 400 x g for 10 minutes at room temperature.[12] Wash the cells at least twice with complete culture medium to remove unbound dye.

-

Final Resuspension: Resuspend the final cell pellet in an appropriate volume of complete culture medium for your downstream application.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. immunologicalsciences.com [immunologicalsciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]

- 5. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]

- 6. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to PKH26 Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH26 is a red fluorescent lipophilic dye widely utilized for the labeling and tracking of cells both in vitro and in vivo.[1][2][3] Its stable incorporation into the cell membrane, coupled with a long in vivo half-life exceeding 100 days, makes it an invaluable tool for long-term cell tracking studies, proliferation assays, and monitoring cell-cell interactions.[2][4] This guide provides a comprehensive technical overview of PKH26, including its mechanism of action, detailed experimental protocols, and data presentation for effective application in research and drug development.

PKH26's utility stems from its ability to intercalate its long aliphatic tails into the lipid bilayer of the cell membrane, a process that is rapid and does not require covalent bonding.[5][6] This non-covalent insertion minimizes effects on cell surface proteins and cellular function. As cells divide, the dye is distributed approximately equally between daughter cells, allowing for the tracking of cell proliferation by measuring the successive halving of fluorescence intensity.[4] This characteristic makes PKH26 particularly useful for studying multiple cell generations.[4]

Core Principles of PKH26 Labeling

The fundamental principle behind PKH26 labeling is the partitioning of the dye's lipophilic tails into the cell membrane.[5][7] This process is driven by the hydrophobic interactions between the aliphatic chains of the dye and the lipid components of the cell membrane. The fluorogenic head of the PKH26 molecule remains at the membrane surface, enabling fluorescent detection.

The labeling process is nearly instantaneous and is dependent on both the dye concentration and the cell concentration.[7][8] It is crucial to control these parameters to achieve bright, uniform, and reproducible staining without compromising cell viability.[8][9] Over-labeling can lead to a loss of membrane integrity and reduced cell recovery.[8][10]

Key Spectral Properties

| Property | Value |

| Excitation Maximum | 551 nm[1][11] |

| Emission Maximum | 567 nm[1][11] |

| Laser Line Compatibility | 488-532 nm[11] |

| Common Filter | 550/40[11] |

| Fluorescence Color | Red-Orange[5][8] |

Experimental Protocols

General Cell Membrane Labeling Protocol

This protocol provides a general guideline for labeling a suspension of 2 x 107 cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

PKH26 Red Fluorescent Cell Linker Kit (containing PKH26 dye in ethanol (B145695) and Diluent C)[8]

-

Cell suspension in serum-free medium

-

Complete culture medium containing serum or a protein solution (e.g., 10% BSA in PBS)

-

Conical bottom polypropylene (B1209903) tubes

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Start with a single-cell suspension of at least 2 x 107 cells. For adherent cells, detach them using trypsin or another appropriate method to ensure a single-cell suspension.[8]

-

Wash the cells once with serum-free medium to remove any residual serum proteins that could interfere with labeling.[5][8]

-

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[8]

-

Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.[8]

-

-

Staining:

-

Resuspend the cell pellet in 1 mL of Diluent C. Mix gently to ensure the cells are fully dispersed.[10]

-

In a separate tube, prepare a 2X dye solution by adding the appropriate volume of PKH26 ethanolic dye solution to 1 mL of Diluent C. A typical final concentration for PKH26 is 2 µM.[3]

-

Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by gentle pipetting. Do not vortex. The final volume will be 2 mL, with a cell concentration of 1 x 107 cells/mL and a dye concentration of 1X.[3][8]

-

Incubate the cell/dye suspension for 1 to 5 minutes at room temperature with periodic gentle mixing.[8][9]

-

-

Stopping the Reaction:

-

Washing:

-

Centrifuge the cells at 400 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium.

-

Repeat the wash step at least three times to ensure the removal of all unbound dye. Inadequate washing is a common cause of cell-to-cell dye transfer.[12]

-

-

Final Resuspension and Analysis:

-

After the final wash, resuspend the cell pellet in the desired volume of complete medium for downstream applications such as cell culture, injection, or analysis by flow cytometry or fluorescence microscopy.[8]

-

Exosome and Extracellular Vesicle (EV) Labeling Protocol

PKH26 can also be used to label exosomes and other EVs for tracking their uptake and biodistribution.[13]

Materials:

-

Isolated exosome/EV pellet

-

PKH26 Red Fluorescent Cell Linker Kit

-

Diluent C

-

10% BSA in PBS

-

Serum-free media

-

Sucrose (B13894) solution (0.971 M)

-

Ultracentrifuge

Procedure:

-

Exosome Preparation:

-

Start with a purified exosome pellet.

-

Resuspend the exosome pellet in 1 mL of Diluent C.

-

-

Staining:

-

Prepare a 2X PKH26 dye solution in Diluent C. A common starting concentration is 6 µL of the stock dye solution in 1 mL of Diluent C.

-

Add the exosome suspension to the dye solution and mix continuously for 30 seconds by gentle pipetting.

-

Let the mixture stand at room temperature for 5 minutes.

-

-

Quenching and Washing:

-

Quench the staining reaction by adding 2 mL of 10% BSA in PBS.

-

Bring the volume up to 8.5 mL with serum-free media.

-

Carefully layer 1.5 mL of 0.971 M sucrose solution at the bottom of the tube to form a cushion.

-

Centrifuge at 190,000 x g for 2 hours at 2-8°C to pellet the labeled exosomes.

-

Carefully remove the supernatant and resuspend the exosome pellet in PBS or an appropriate buffer for your downstream application.

-

Data Presentation: Quantitative Parameters

| Parameter | Recommended Range/Value | Notes |

| Cell Concentration for Staining | 1 x 107 cells/mL[5][8] | Higher or lower concentrations may require optimization of the dye concentration. |

| PKH26 Dye Concentration | 2 - 8 µM[14] | Optimal concentration is cell-type dependent. Start with 2 µM and titrate as needed.[3] |

| Staining Time | 1 - 5 minutes[2][8][9] | Longer incubation times do not improve staining and may increase cytotoxicity. |

| Incubation Temperature | Room Temperature (20-25°C)[5] | |

| Post-Staining Viability | >75%[4] | Should be assessed for each cell type and dye concentration. |

Mandatory Visualizations

PKH26 General Cell Labeling Workflow

Caption: Workflow for general cell labeling with PKH26.

Principle of PKH26 Labeling and Proliferation Tracking

Caption: PKH26 labeling and subsequent fluorescence dilution with cell division.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Staining Intensity | Insufficient dye concentration. Cell number too high for the amount of dye. Presence of serum during labeling. | Increase dye concentration or decrease cell concentration.[9] Ensure cells are washed with serum-free buffer before labeling.[8][9] |

| Heterogeneous Staining | Incomplete cell dispersion. Rapid addition of dye directly to the cell pellet. | Ensure a single-cell suspension is used.[9] Always mix cell and dye suspensions of equal volumes.[8] |

| Low Cell Viability | Dye concentration is too high. Cells were exposed to the dye for too long. | Reduce the dye concentration.[9] Limit the staining time to 1-5 minutes.[9] |

| Cell-to-Cell Dye Transfer | Inadequate washing after staining. | Wash cells 3-5 times after labeling, transferring to a new tube between washes if necessary.[12] |

| Phototoxicity | Excessive exposure to excitation light during microscopy. | Minimize light exposure by using neutral density filters, reducing exposure time, and using time-lapse imaging with longer intervals.[15] |

Applications in Research and Drug Development

PKH26 is a versatile tool with numerous applications, including:

-

In vivo cell tracking: Due to its exceptional stability, PKH26 is ideal for long-term tracking of transplanted cells, such as stem cells or immune cells, to monitor their migration, homing, and persistence.[4][14][16]

-

Cell proliferation studies: The dye dilution principle allows for the quantitative analysis of cell division, making it useful for studying the effects of drugs on cell proliferation and identifying quiescent or slowly dividing cell populations.[4][5][10]

-

Cytotoxicity assays: PKH26 can be used to label target cells in cell-mediated cytotoxicity assays, allowing for their distinction from effector cells by flow cytometry.[17][18]

-

Exosome and EV tracking: Labeled exosomes can be tracked to study their uptake by recipient cells and their biodistribution in vivo.[13][19]

-

Cell-cell interaction studies: PKH26 can be used in co-culture systems to identify and track different cell populations and study their interactions, such as phagocytosis or membrane transfer.[4][5]

Limitations and Considerations

While PKH26 is a powerful tool, it is essential to be aware of its limitations:

-

Cell-to-cell transfer: Although minimized with thorough washing, some transfer of the dye between labeled and unlabeled cells can occur, potentially leading to false-positive signals.[12][20]

-

Phototoxicity: Like many fluorescent dyes, PKH26 can induce phototoxicity upon prolonged exposure to excitation light, which can affect cell viability and behavior.[15]

-

Impact on cell migration: Some studies have reported that labeling with lipophilic dyes like PKH26 can diminish the migratory capacity of certain cell types, such as mesenchymal stromal cells.[16]

-

Lack of specificity: PKH26 labels all cells it comes into contact with, which may not be ideal for all experimental designs.[20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abpbio.com [abpbio.com]

- 3. apexbt.com [apexbt.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. immunologicalsciences.com [immunologicalsciences.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes [jove.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. PKH26赤色蛍光細胞リンカーキット、一般細胞膜標識用 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phototoxicity of the fluorescent membrane dyes PKH2 and PKH26 on the human hematopoietic KG1a progenitor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Development of a novel flow cytometric cell-mediated cytotoxicity assay using the fluorophores PKH-26 and TO-PRO-3 iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

PKH26 basic research applications

An In-depth Technical Guide to the Basic Research Applications of PKH26

Introduction

PKH26 is a lipophilic fluorescent dye belonging to the PKH family of cell linker dyes.[1][2] It is characterized by a yellow-orange fluorescent head group and long aliphatic hydrocarbon tails that enable its stable and rapid incorporation into the lipid bilayer of cell membranes.[1][3][4] This integration is non-covalent and based on partitioning, meaning the dye embeds itself within the membrane's lipid regions.[1] Once incorporated, the fluorescence is typically stable, with a reported half-life exceeding 100 days in certain cell types, making it an exceptional tool for long-term studies.[5]

The dye's spectral properties, with a peak excitation at approximately 551 nm and peak emission at 567 nm, make it compatible with standard rhodamine or phycoerythrin (PE) detection channels in flow cytometry and fluorescence microscopy. A key advantage of PKH26 is that the labeling process is generally non-toxic and does not adversely affect cell viability or proliferative capacity when used at optimal concentrations.[6][7] These characteristics have established PKH26 as a versatile tool for a wide array of basic research applications, from cell tracking to proliferation analysis and the study of extracellular vesicles.

Core Research Applications

PKH26's stable membrane integration allows for its use in a variety of cell tracking and analysis techniques.

1. Long-Term In Vitro and In Vivo Cell Tracking The extremely stable fluorescence of PKH26 makes it the dye of choice for long-term cell tracking studies, particularly those extending beyond a few weeks.[1] It has been successfully used to monitor the fate of transplanted cells, including stem cells, lymphocytes, and osteoblasts, in various animal models.[7][8] The dye allows researchers to visualize the homing, migration, and engraftment of labeled cells within host tissues.[9] For instance, it has been used to track bone marrow and adipose-derived stem cells for up to 49 days post-transplantation.[8]

2. Cell Proliferation and Division Analysis (Dye Dilution) When a PKH26-labeled cell divides, the dye is distributed approximately equally between the two daughter cells. This results in a progressive halving of the fluorescence intensity with each successive generation. By analyzing this dye dilution profile using flow cytometry, researchers can precisely quantify cell proliferation, identify quiescent or slow-cycling cell populations, and even estimate the frequency of antigen-specific precursors.[1] This method is widely applied in immunology and cancer biology to study the dynamics of cell division.[1][10]

3. Extracellular Vesicle (EV) and Exosome Labeling PKH26 is frequently used to label extracellular vesicles, such as exosomes, to study their biodistribution and uptake by recipient cells both in vitro and in vivo.[3][5] The lipophilic dye readily incorporates into the lipid membrane of these microvesicles. However, this application requires careful optimization and controls, as studies have shown that PKH26 labeling can lead to the formation of dye aggregates or nanoparticles that are similar in size to exosomes, potentially causing false-positive signals.[4] Furthermore, the labeling process itself may cause a significant increase in the apparent size of the vesicles.[2]

4. Cell-Cell Interaction and Membrane Transfer The dye is a valuable tool for monitoring direct cell-to-cell interactions. Applications include the study of phagocytosis, where labeled target cells are tracked as they are engulfed by phagocytes like macrophages.[1] It can also be used to investigate the transfer of membrane fragments between cells in co-culture, a phenomenon observed in immune cell interactions and cancer biology.[1]

5. Cytotoxicity Assays In immunological studies, PKH26 can be used to distinguish target cells from effector cells in cytotoxicity assays.[11] Target cells are labeled with PKH26, and after co-incubation with effector cells (like T-lymphocytes or NK cells), cell death in the PKH26-positive population is quantified, often using a viability dye like propidium (B1200493) iodide or Annexin V.[11] This flow cytometry-based method provides a non-radioactive alternative to the standard 51Cr release assay.[11]

Data Presentation

Table 1: Spectral and Physical Properties of PKH26

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~551 nm | [12] |

| Emission Maximum (Em) | ~567 nm | [12] |

| Common Filter Sets | Rhodamine, Phycoerythrin (PE) | |

| Fluorescence Color | Red / Yellow-Orange | [1][12] |

| In Vivo Half-Life | >100 days | [5] |

Table 2: Recommended Staining Parameters for General Cell Labeling

| Parameter | Recommended Value | Notes | Reference(s) |

| Final Cell Concentration | 1 x 10⁷ cells/mL | Prepare a 2x stock (2 x 10⁷ cells/mL) | [1] |

| Final PKH26 Concentration | 2 x 10⁻⁶ M (2 µM) | Prepare a 2x stock (4 x 10⁻⁶ M) | [1][13] |

| Labeling Diluent | Diluent C (serum-free) | Serum proteins bind the dye and must be washed away. | [1] |

| Incubation Time | 1-5 minutes | Staining is nearly instantaneous. | |

| Incubation Temperature | 20-25 °C (Room Temp) | Perform all steps at ambient temperature. | [1] |

Experimental Protocols

Protocol 1: General Cell Membrane Labeling

This protocol is adapted from standard procedures for labeling 2 x 10⁷ cells.[1]

-

Cell Preparation:

-

Start with a single-cell suspension containing 2 x 10⁷ cells in a conical polypropylene (B1209903) tube.

-

Wash cells once with serum-free culture medium or buffer to remove any residual serum proteins.

-

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

-

Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.

-

-

Reagent Preparation:

-

2x Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C. Mix gently to ensure a uniform single-cell suspension. This yields a 2x cell concentration of 2 x 10⁷ cells/mL.

-

2x Dye Solution: Immediately before use, prepare a 4 µM PKH26 solution (2x) in Diluent C. For example, add the appropriate volume of ethanolic PKH26 stock to 1 mL of Diluent C and mix thoroughly.

-

-

Staining Procedure:

-

Rapidly add the 1 mL of 2x Cell Suspension to the 1 mL of 2x Dye Solution.

-

Immediately mix the cell/dye suspension by gentle pipetting for uniform labeling. Note: Staining is instantaneous, so rapid and homogenous mixing is critical for bright and reproducible results.[1]

-

Incubate the mixture for 1 to 5 minutes at room temperature with periodic gentle mixing.

-

-

Stopping the Reaction:

-

Add an equal volume (2 mL) of serum (e.g., fetal bovine serum) or a 1% BSA solution to the cell suspension to stop the staining reaction by binding excess dye.

-

Incubate for 1 minute.

-

Dilute the sample with an equal volume of complete culture medium. Centrifuge the cells at 400 x g for 10 minutes.

-

Wash the cell pellet at least two more times with complete medium to ensure removal of all unbound dye.

-

-

Final Step:

-

Resuspend the washed cells in the desired volume of complete medium for subsequent experiments.

-

Protocol 2: Labeling of Extracellular Vesicles (EVs)

This protocol is a generalized procedure for labeling isolated EVs.[3]

-

EV Preparation:

-

Isolate EVs using a standard protocol (e.g., ultracentrifugation).

-

Combine EV pellets and resuspend them in 1 mL of Diluent C.

-

-

Dye Preparation:

-

Prepare a diluted PKH26 solution in Diluent C. A common starting point is adding 3-6 µL of the stock ethanolic dye to 1 mL of Diluent C.[3]

-

-

Staining and Quenching:

-

Purification of Labeled EVs:

-

Bring the total volume up with serum-free media or PBS.

-

Re-isolate the labeled EVs to remove unbound dye and dye aggregates. This is a critical step and can be done via ultracentrifugation (e.g., 110,000-190,000 x g for 1-2 hours).[3] A sucrose (B13894) gradient purification step is recommended to better separate labeled EVs from PKH26 nanoparticles.[4]

-

Discard the supernatant and resuspend the final EV pellet in PBS or appropriate buffer for downstream applications.

-

Mandatory Visualizations

References

- 1. immunologicalsciences.com [immunologicalsciences.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKH26 labeling of extracellular vesicles: Characterization and cellular internalization of contaminating PKH26 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKH26 Red Fluorescent Cell Membrane Labeling Sigma-Aldrich [sigmaaldrich.com]

- 6. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The flow cytometric PKH-26 assay for the determination of T-cell mediated cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. immune-system-research.com [immune-system-research.com]

- 13. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for PKH26 Labeling of T Cells for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH26 is a lipophilic fluorescent dye that intercalates into the cell membrane, providing a stable and long-term method for cell labeling.[1][2][3][4] This property makes it an invaluable tool for various applications in cellular biology, particularly for tracking cell populations over time. In T cell research, PKH26 is widely used for monitoring cell proliferation, as the dye is distributed equally between daughter cells upon cell division, leading to a sequential halving of fluorescence intensity with each generation.[4] It is also employed in cytotoxicity assays to distinguish effector T cells from target cells.[1][2] The stable labeling and minimal impact on cell viability and function make PKH26 a robust choice for in vitro and in vivo T cell studies.[2][4]

This document provides a detailed protocol for labeling T cells with PKH26 for subsequent analysis by flow cytometry. It includes information on the mechanism of action, a comprehensive experimental protocol, and guidelines for data analysis.

Principle of PKH26 Labeling

PKH26 utilizes its lipophilic aliphatic tails to rapidly and non-covalently incorporate into the lipid bilayer of the cell membrane.[3][5] This process is nearly instantaneous and results in bright, uniform, and stable fluorescent labeling.[3][6] Once incorporated, the dye is well-retained within the membrane, with a reported half-life of over 100 days, making it suitable for long-term tracking studies.[7]

For proliferation analysis, the key principle is dye dilution. As a labeled T cell divides, the PKH26 dye is distributed equally between the two daughter cells. Consequently, the fluorescence intensity of the daughter cells is approximately half that of the parent cell. By analyzing the fluorescence distribution of a cell population over time using flow cytometry, distinct peaks representing successive generations of divided cells can be identified and quantified.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the PKH26 labeling protocol, compiled from various sources. Optimization may be required depending on the specific T cell type and experimental conditions.

| Parameter | Recommended Range/Value | Notes |

| Cell Preparation | ||

| Cell Density for Staining | 1 x 10⁷ to 2 x 10⁷ cells/mL | Higher densities can lead to suboptimal labeling.[4][8] |

| Washing | 1-2 washes with serum-free medium | Serum proteins can bind to the dye and reduce staining efficiency.[3][4][8] |

| Staining Protocol | ||

| PKH26 Dye Concentration (Final) | 2 µM to 20 µM | The optimal concentration should be determined empirically for each cell type.[8][9] |

| Incubation Time | 1 to 5 minutes | Staining is rapid; longer incubation times may increase cytotoxicity.[3][8][9] |

| Incubation Temperature | Room Temperature (20-25°C) | |

| Staining Volume | Adjust to avoid very small (<100 µL) or large (>5 mL) volumes for reproducibility. | |

| Stopping the Reaction | ||

| Stopping Reagent | Fetal Bovine Serum (FBS) or complete medium containing at least 10% serum | Serum proteins bind to excess dye, stopping the labeling reaction.[3][8] |

| Incubation Time with Stop Reagent | 1 minute | |

| Post-Staining Washes | ||

| Number of Washes | 2-3 times with complete medium | To remove unbound dye.[4][9] |

| Centrifugation Speed | 300-400 x g | |

| Centrifugation Time | 5-10 minutes | [3][4] |

Experimental Protocol

This protocol outlines the steps for labeling T cells with PKH26 for flow cytometry analysis. It is crucial to use sterile techniques throughout the procedure.

Materials

-

PKH26 Fluorescent Cell Linker Kit (containing PKH26 dye and Diluent C)

-

Isolated T cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free cell culture medium

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Conical polypropylene (B1209903) tubes (15 mL and 50 mL)

-

Flow cytometer

Staining Procedure

-

Cell Preparation:

-

Start with a single-cell suspension of T cells.

-

Count the cells and determine viability. A minimum of 2 x 10⁷ cells is recommended for each sample to be labeled.

-

Wash the cells once or twice with serum-free medium to remove any residual serum proteins.[4][8]

-

Centrifuge the cells at 300-400 x g for 5 minutes and carefully aspirate the supernatant, leaving a minimal volume of residual liquid.[4]

-

-

Preparation of Staining Solutions:

-

Allow the PKH26 dye and Diluent C to equilibrate to room temperature.

-

Prepare a 2X cell suspension by resuspending the cell pellet from step 1 in an appropriate volume of Diluent C to achieve a concentration of 2 x 10⁷ cells/mL.

-

Immediately before staining, prepare a 2X dye solution. For a final concentration of 2 µM, dilute the PKH26 stock solution in Diluent C. For example, if the stock is 1 mM, a 1:250 dilution will yield a 4 µM (2X) solution. Note: The optimal dye concentration should be determined empirically.

-

-

Cell Labeling:

-

Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution.[4]

-

Immediately and thoroughly mix the cell and dye suspension by gentle pipetting for a few seconds. Rapid and homogeneous mixing is critical for uniform labeling.[5][6][9]

-

Incubate the mixture at room temperature for 1-5 minutes, with periodic gentle mixing.[8] Protect the sample from light during incubation.

-

-

Stopping the Staining Reaction:

-

Washing:

-

Dilute the cell suspension with an equal volume of complete medium.

-

Centrifuge the cells at 300-400 x g for 10 minutes at room temperature.[4]

-

Carefully aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

-

Repeat the wash step at least two more times to ensure the complete removal of unbound dye.[9]

-

-

Final Preparation:

-

After the final wash, resuspend the labeled T cells in the desired volume of complete culture medium for your experiment (e.g., cell culture for proliferation assay or preparation for injection).

-

Take an aliquot for immediate flow cytometry analysis to determine the initial staining intensity (Generation 0).

-

Flow Cytometry Analysis

-

Instrument Setup:

-

Use a flow cytometer equipped with a laser that can excite PKH26 (e.g., 488 nm or 561 nm).

-

Set up the emission filter to collect fluorescence in the appropriate range for PKH26 (peak emission ~567 nm).[10] This typically corresponds to the PE or a similar channel.

-

Use an unstained T cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to determine the level of autofluorescence.

-

-

Data Acquisition:

-

Acquire data for the PKH26-labeled T cells (Generation 0). The fluorescence intensity should be bright and show a single, sharp peak on a histogram.

-

For proliferation assays, culture the labeled T cells under appropriate stimulation conditions. Harvest cells at different time points (e.g., 24, 48, 72, 96 hours) and acquire flow cytometry data.

-

As cells proliferate, you will observe the appearance of new peaks with successively halved fluorescence intensity.

-

-

Data Analysis:

-

Gate on the live, single-cell population using FSC and SSC, and a viability dye if included.

-

Generate a histogram of PKH26 fluorescence intensity for the gated population.

-

Use the Generation 0 peak as a reference to identify subsequent generations. Each new peak to the left represents a round of cell division.

-

Quantify the percentage of cells in each generation using the modeling software provided with your flow cytometry analysis suite (e.g., FlowJo, FCS Express).

-

Visualizations

Experimental Workflow

Caption: Workflow for PKH26 labeling of T cells for flow cytometry analysis.

Principle of PKH26 Labeling and Proliferation

Caption: Mechanism of PKH26 membrane labeling and subsequent dye dilution with T cell proliferation.

References

- 1. The flow cytometric PKH-26 assay for the determination of T-cell mediated cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An improved flow cytometric assay for the determination of cytotoxic T lymphocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abpbio.com [abpbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Exosome Labeling Protocol with PKH Lipophilic Dyes [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Imaging of Stem Cells using PKH26

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKH26 is a lipophilic, red fluorescent dye widely utilized for the long-term in vivo tracking of stem cells.[1] Its stable incorporation into the cell membrane and long half-life of over 100 days make it an ideal candidate for monitoring the fate of transplanted stem cells in regenerative medicine and drug development studies. This document provides detailed application notes and protocols for the use of PKH26 in labeling and imaging stem cells for in vivo applications.

PKH26 exhibits an excitation maximum at 551 nm and an emission maximum at 567 nm.[2] The dye's stable fluorescence allows for tracking of labeled cells for extended periods, making it suitable for long-term studies.[3][4] However, it is crucial to be aware of potential artifacts, such as dye transfer to host cells or the formation of dye aggregates, which can confound results.[5][6][7]

Key Considerations for PKH26 Labeling

Successful and reliable in vivo tracking of stem cells with PKH26 necessitates careful attention to several critical factors:

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase before labeling.

-

Dye Concentration: The concentration of PKH26 must be optimized for each cell type to achieve bright labeling without compromising cell viability.[8] Over-labeling can lead to a loss of membrane integrity and reduced cell recovery.[3][9]

-

Cell Density: Maintaining the recommended cell density during labeling is crucial for uniform and reproducible staining.

-

Washing Steps: Thorough washing after labeling is essential to remove unbound dye and prevent the formation of dye aggregates that can lead to false-positive signals.

-

Controls: Appropriate controls, including unlabeled cells and PKH26 dye alone, are critical for accurate interpretation of in vivo imaging data.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PKH26 labeling of stem cells.

| Parameter | Cell Type | PKH26 Concentration | Labeling Efficiency | Viability | Dye Retention | Reference |

| Labeling Efficiency | Caprine Bone Marrow Mesenchymal Stem Cells (cBMMSCs) | 4 nM | 98.5 ± 0.5% | Not Reported | Not Reported | [10] |

| Viability | Sheep Bone Marrow Stromal Cells (BMSCs) | 2, 4, 8 µmol | Not Reported | Reduced from 94.0±1.2% to 90.0±0.6% after 24h | 40.0±5.8%, 60.0±2.9%, 95.0±2.9% respectively | [8] |

| Viability | Sheep Adipose-Derived Stem Cells (ADSCs) | 2, 4, 8 µmol | Not Reported | Reduced from 94.0±1.2% to 52.0±1.2% after 24h | 92.0±1.2%, 95.0±1.2%, 98.0±1.2% respectively | [8] |

| Dye Retention | Rabbit Red Blood Cells | Not Reported | Not Reported | Not Reported | Half-life > 100 days | [11] |

Experimental Protocols

Protocol 1: PKH26 Labeling of Stem Cells for In Vivo Injection

This protocol provides a general procedure for labeling stem cells with PKH26 prior to in vivo administration. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

PKH26 Red Fluorescent Cell Linker Kit (e.g., Sigma-Aldrich, MINI26, MIDI26, PKH26GL)[3]

-

Stem cells in suspension

-

Complete culture medium with serum

-

Serum-free culture medium or phosphate-buffered saline (PBS)

-

Diluent C (provided in the kit)

-

Conical polypropylene (B1209903) tubes

-

Centrifuge

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest and count the stem cells. Ensure a single-cell suspension.

-

Wash the cells once with serum-free medium to remove any residual serum proteins.[3][4]

-

Centrifuge the cells at 400 x g for 5 minutes and carefully aspirate the supernatant, leaving no more than 25 µL.[3]

-

Resuspend the cell pellet in 1 mL of Diluent C to prepare a 2x cell suspension (e.g., 2 x 10^7 cells/mL).

-

-

Dye Preparation:

-

Prepare a 2x dye solution by diluting the PKH26 ethanolic stock solution in Diluent C. A final concentration of 2-8 µM is often a good starting point, but this should be optimized.[8] For example, to achieve a final concentration of 4 µM, dilute the stock solution to 8 µM in Diluent C.

-

-

Labeling:

-

Rapidly add 1 mL of the 2x cell suspension to 1 mL of the 2x dye solution in a polypropylene tube. Immediately mix the suspension by gentle pipetting.

-

Incubate the cell/dye suspension for 1 to 5 minutes at room temperature with periodic mixing.[3]

-

-

Stopping the Reaction:

-

Stop the staining reaction by adding an equal volume of serum (e.g., fetal bovine serum) or complete medium containing serum. Incubate for 1 minute.

-

-

Washing:

-

Centrifuge the cells at 400 x g for 10 minutes.

-

Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.

-

Transfer the cell suspension to a new conical tube and wash the cells three to five times with complete medium to ensure the removal of all unbound dye.

-

-

Viability and Labeling Efficiency Assessment:

-

After the final wash, resuspend the cells in the desired medium for injection.

-

Determine cell viability using a standard method (e.g., trypan blue exclusion).

-

Assess labeling efficiency by observing the cells under a fluorescence microscope.

-

Protocol 2: In Vivo Imaging of PKH26-Labeled Stem Cells

This protocol outlines a general workflow for in vivo imaging of animals after transplantation of PKH26-labeled stem cells. The specific imaging modality and parameters will depend on the available equipment and the research question.

Materials:

-

Animal model with transplanted PKH26-labeled stem cells

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia

-

Appropriate filters for PKH26 fluorescence (Excitation: ~550 nm, Emission: ~570 nm)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Position the animal in the imaging system.

-

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for PKH26.

-

Acquire fluorescent images at various time points post-transplantation to track the location and persistence of the labeled cells.

-

-

Data Analysis:

-

Use the imaging software to quantify the fluorescent signal in regions of interest.

-

Correlate the fluorescent signal with the anatomical location to determine the distribution of the transplanted stem cells.

-

-

Histological Confirmation (Optional but Recommended):

-

At the end of the in vivo imaging study, euthanize the animals and harvest tissues of interest.

-

Prepare frozen or paraffin-embedded tissue sections.

-

Observe the sections under a fluorescence microscope to confirm the presence of PKH26-labeled cells within the tissue.

-

Visualizations

Caption: PKH26 Stem Cell Labeling Workflow.

Caption: In Vivo Imaging and Analysis Workflow.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Cell Viability | - Over-labeling (dye concentration too high) - Extended incubation time - Harsh cell handling | - Optimize PKH26 concentration (perform a titration) - Reduce incubation time to the minimum required for sufficient labeling - Handle cells gently during washing steps |

| Heterogeneous/Patchy Staining | - Incomplete cell dissociation - Presence of serum during labeling - Inadequate mixing | - Ensure a single-cell suspension before labeling - Wash cells thoroughly with serum-free medium - Mix cells and dye solution rapidly and thoroughly |

| High Background Fluorescence | - Incomplete removal of unbound dye - Formation of dye aggregates | - Increase the number of washing steps after labeling - Ensure dye is fully dissolved before use; if crystals are present, warm and vortex to redissolve[3] |

| Dye Transfer to Host Cells | - Presence of unbound dye - Phagocytosis of labeled cell debris | - Ensure thorough washing of labeled cells - Co-culture labeled and unlabeled cells in vitro to assess the potential for dye transfer |

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. immunologicalsciences.com [immunologicalsciences.com]

- 5. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non‐Specific Particle Formation During Extracellular Vesicle Labelling With the Lipophilic Membrane Dye PKH26 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Bone marrow and adipose stem cells can be tracked with PKH26 until post staining passage 6 in in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of persistence and distribution of intra-dermally administered PKH26 labelled goat bone marrow derived mesenchymal stem cells in cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 用于常规细胞膜标记的PKH26红色荧光细胞连接子试剂盒 Distributed for Phanos Technologies | Sigma-Aldrich [sigmaaldrich.com]

Application Notes: PKH26 Labeling for Macrophage Phagocytosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phagocytosis, the process by which cells engulf and internalize large particles, is a fundamental mechanism in tissue homeostasis, and innate immunity. Macrophages are professional phagocytes critical for clearing apoptotic cells, pathogens, and cellular debris. The ability to accurately quantify phagocytic activity is essential for immunology research and the development of therapeutics that modulate immune responses.

PKH26 is a red fluorescent, lipophilic cyanine (B1664457) dye that serves as an excellent tool for assessing phagocytosis.[1] It stably incorporates into the lipid bilayer of cell membranes with minimal impact on cellular function.[2][3] Its long in vivo half-life (greater than 100 days) and stable fluorescence make it ideal for long-term cell tracking and in vitro assays.[3][4]

These application notes provide a comprehensive overview and detailed protocols for using PKH26 to label target particles (e.g., cells, beads) and quantify their uptake by macrophages via flow cytometry, fluorescence microscopy, and plate-based fluorometry.

Principle of the Assay

The PKH26 phagocytosis assay is based on the fluorescent labeling of a target particle. When macrophages are co-incubated with these PKH26-labeled targets, the phagocytic uptake of the targets can be measured by the increase in red fluorescence within the macrophages. This method allows for the quantification of various parameters, including the percentage of phagocytically active macrophages and the phagocytic index (the amount of material engulfed per cell).

There are two primary approaches:

-

Labeling the Target: The most common method involves labeling the target cells or particles (e.g., cancer cells, red blood cells, beads) with PKH26. Macrophages are then co-cultured with these labeled targets. The transfer of fluorescence to the macrophages is directly proportional to the phagocytic uptake.

-

Labeling the Phagocyte: Specialized kits (e.g., PKH26PCL) are available to selectively label phagocytic cells.[5] In this method, the dye forms micro-aggregates that are preferentially ingested by phagocytes like macrophages. This approach is useful for tracking the phagocytic cells themselves in vivo or distinguishing them from non-phagocytic cells.[5]

This document will focus on the first and more common approach: labeling the target for uptake by macrophages.

Key Characteristics of PKH26 Dye

The properties of PKH26 make it well-suited for phagocytosis assays.

| Property | Description | Citation(s) |

| Excitation Maximum | 551 nm | [1] |

| Emission Maximum | 567 nm | [1] |

| Fluorescence Color | Red / Yellow-Orange | [1][4] |

| Mechanism | Non-covalent insertion of long aliphatic tails into the cell membrane's lipid bilayer. | [2] |

| Stability | Highly stable fluorescence; in vivo half-life can exceed 100 days. | [2][3] |

| Compatibility | Compatible with multicolor assays, including with green fluorescent probes like FITC or GFP. | [3][4] |

Experimental Protocols

Protocol 1: Preparation of Macrophages

This protocol provides methods for preparing two common macrophage types: THP-1 derived macrophages and bone marrow-derived macrophages (BMDMs).

A. THP-1 Derived Macrophages [6][7]

-

Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Harvest the THP-1 cells and adjust the cell density to 5 x 10⁵ cells/mL in complete RPMI-1640 medium.[6][7]

-

Seed 2 mL of the cell suspension into each well of a 6-well plate.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation into macrophages.[6][7]

-

Incubate for 48 hours.